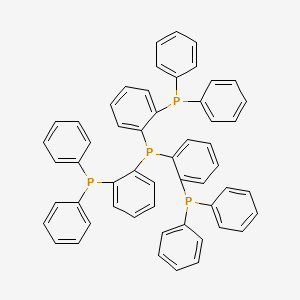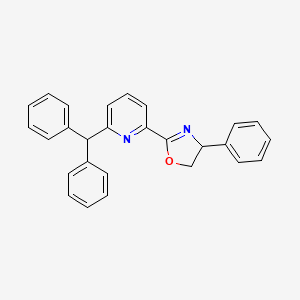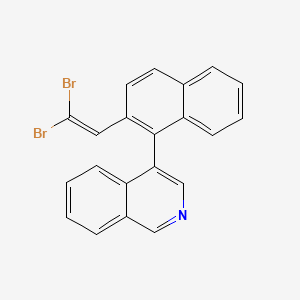
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is a chemical compound with the molecular formula C6H8O3 It is a derivative of furanone, characterized by the presence of a hydroxymethyl group and a methyl group at the 5-position of the furanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the selective hydrogenation of 5-hydroxymethylfurfural (HMF) using a catalyst. For example, the hydrogenation of HMF in the presence of a platinum-loaded catalyst in an aqueous environment at 373 K and 3 MPa H2 for 1 hour can yield 2,5-bis(hydroxymethyl)furan with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic conversion of biomass-derived HMF. The process includes the protection of the formyl group of HMF using acetalization with 1,3-propanediol, followed by hydrogenation using a bimetallic Ni–Re catalyst supported on TiO2. This method allows for the efficient conversion of concentrated aqueous solutions of HMF to 2,5-bis(hydroxymethyl)furan .
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where nucleophiles such as halides or amines can replace the hydroxyl group.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: Substitution reactions can produce various substituted furanone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furanone ring structure may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-, HMF is a key intermediate in the production of various furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): Another important furan derivative, FDCA is used in the production of bioplastics and other materials.
2-Furaldehyde (Furfural): A related compound that is also derived from biomass and used in the production of various chemicals.
Uniqueness
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
681143-75-9 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(5R)-5-(hydroxymethyl)-5-methylfuran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(4-7)3-2-5(8)9-6/h2-3,7H,4H2,1H3/t6-/m1/s1 |
Clé InChI |
YWBPYSCGWZUZTP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@]1(C=CC(=O)O1)CO |
SMILES canonique |
CC1(C=CC(=O)O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)

![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)


![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
